[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane
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Overview
Description
“[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of thiazole-based compounds, including “[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane”, is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole-based compounds, including “[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane”, can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives, such as EN300-219320, have been studied for their potential in cancer treatment due to their cytotoxic properties. Compounds with a thiazole core have been synthesized and tested against various human tumor cell lines, showing promising results in inhibiting cancer cell growth .
Antimicrobial and Antifungal Applications
The thiazole moiety is a common feature in many antimicrobial and antifungal agents. EN300-219320 could serve as a precursor in the synthesis of new drugs that target resistant strains of bacteria and fungi, contributing to the development of novel treatments for infectious diseases .
Neuroprotective Effects
Research indicates that thiazole derivatives can play a role in neuroprotection. This makes EN300-219320 a candidate for the development of drugs aimed at treating neurodegenerative diseases by protecting neuronal cells from damage .
Anti-Inflammatory Properties
Compounds containing thiazole rings have been associated with anti-inflammatory activity. EN300-219320 could be utilized in the synthesis of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation .
Antiviral Drug Development
Thiazole derivatives have shown potential as antiviral agents. EN300-219320 may contribute to the creation of antiviral drugs, particularly those targeting HIV, by serving as a scaffold for the development of compounds that can inhibit viral replication .
Agricultural Chemicals
The thiazole ring is found in various agrochemicals due to its biological activity. EN300-219320 could be used in the design and synthesis of new pesticides or herbicides, enhancing crop protection strategies .
Future Directions
Thiazoles and their derivatives continue to be a topic of interest due to their wide range of applications and biological activities . Future research may focus on the design and development of different thiazole derivatives, including “[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane”, to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
[4-(2-bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNOSSi/c1-16(2,3)21(4,5)19-10-12-6-8-13(9-7-12)14-11-20-15(17)18-14/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISFNHVDUPIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2=CSC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane |
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